
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea, also known as compound 25, is a novel small molecule that has gained attention in recent years due to its potential therapeutic properties. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral replication. Specifically, it has been shown to inhibit the activity of enzymes such as AKT and JAK2, which are involved in cell proliferation and survival. Additionally, it has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Compound 25 has been found to have various biochemical and physiological effects in animal models and cell cultures. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, it has been found to have antioxidant properties, with studies showing its ability to reduce oxidative stress in animal models of diabetes and neurodegenerative diseases. Furthermore, it has been found to have neuroprotective properties, with studies showing its ability to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 in lab experiments is its broad range of potential therapeutic applications. Additionally, its small molecular size and ease of synthesis make it a convenient tool for studying various signaling pathways and cellular processes. However, one limitation of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25. One area of interest is its potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 and its effects on various signaling pathways and cellular processes. Furthermore, there is potential for the development of new formulations or delivery methods to improve the solubility and bioavailability of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 in vivo.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 involves a multi-step process that includes the reaction of 3-acetylphenylboronic acid with 1,3-benzodioxole-5-bromomethyl chloride, followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal and urea. This process results in the formation of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25, which can be purified through crystallization or chromatography.
Applications De Recherche Scientifique
Compound 25 has been extensively studied for its potential therapeutic applications. In particular, it has been found to have anti-cancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 has been found to have anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models of arthritis and colitis. Furthermore, it has been found to have anti-viral properties, with studies showing its ability to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)13-3-2-4-14(8-13)19-17(21)18-9-12-5-6-15-16(7-12)23-10-22-15/h2-8H,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMYPWPEMLYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
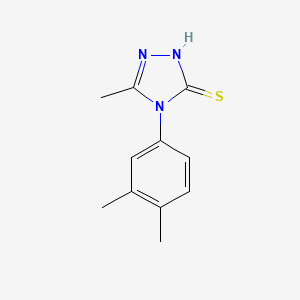

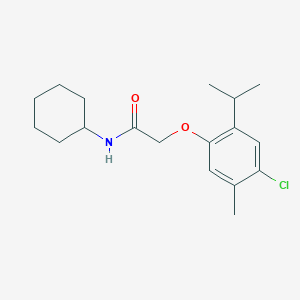
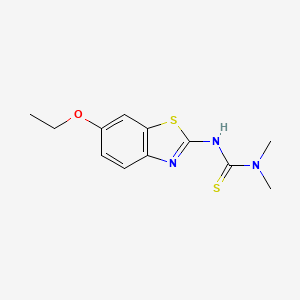
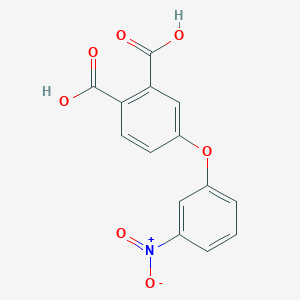

![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

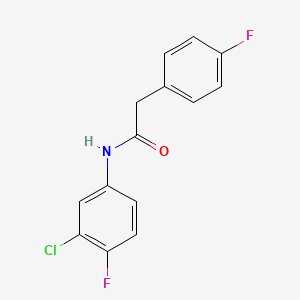
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)